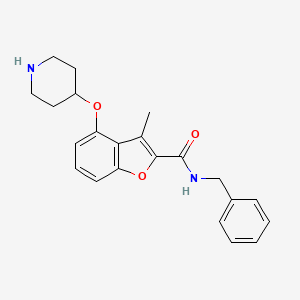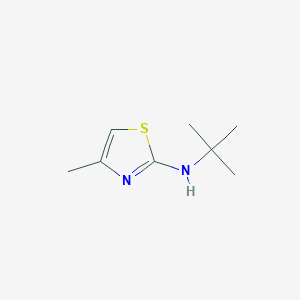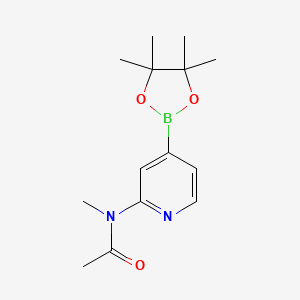![molecular formula C10H10N4O B13876408 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system combining pyrazole and pyrimidine rings, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One versatile method for synthesizing similar compounds involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c11-10-7(5-15)4-12-9-3-8(6-1-2-6)13-14(9)10/h3-6H,1-2,11H2 |
InChI-Schlüssel |
ZCFBHBIOIMYNNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN3C(=C2)N=CC(=C3N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)









![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
